molecular formula C8H9NO3 B3142002 Methyl 6-methylnicotinate 1-oxide CAS No. 49668-89-5

Methyl 6-methylnicotinate 1-oxide

Cat. No.: B3142002
CAS No.: 49668-89-5
M. Wt: 167.16 g/mol
InChI Key: SYCFWXZXGFFKHN-UHFFFAOYSA-N
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Description

Methyl 6-methylnicotinate 1-oxide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-methylnicotinate 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methylnicotinate 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methyl-1-oxidopyridin-1-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(5-9(6)11)8(10)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCFWXZXGFFKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C(=O)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of Methyl 6-Methylnicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-methylnicotinate 1-oxide (CAS: 49668-89-5) is a highly versatile N-oxide intermediate utilized extensively in medicinal chemistry and advanced organic synthesis[1]. As a Senior Application Scientist, I frequently leverage this compound's unique electronic properties to functionalize the pyridine ring—specifically exploiting the N-oxide dipole to activate the adjacent alpha-methyl group for downstream transformations. This technical guide provides an in-depth analysis of its physical properties, chemical reactivity, and field-proven synthetic protocols.

Molecular Identity & Fundamental Physical Properties

Understanding the baseline physical properties is critical for reaction design, particularly for solvent selection and purification strategies. The N-oxide moiety significantly increases the polarity of the molecule compared to its parent pyridine, altering its solubility profile and chromatographic behavior.

PropertyValue
Chemical Name Methyl 6-methylnicotinate 1-oxide
Synonyms 5-(Methoxycarbonyl)-2-methylpyridine 1-oxide
CAS Number 49668-89-5[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol
Appearance Off-white to brown solid[2]
Solubility Soluble in Methanol, Dichloromethane (DCM); Slightly soluble in Ethyl Acetate[2]
Storage Conditions 2-8 °C, inert atmosphere, protect from light[2]

Chemical Properties & Reactivity Profile

The chemical utility of methyl 6-methylnicotinate 1-oxide stems from the dual nature of the N-oxide group. The oxygen atom withdraws electron density via the inductive effect but donates electron density via resonance. This push-pull dynamic makes the pyridine ring susceptible to both electrophilic and nucleophilic attacks under specific conditions.

The Boekelheide Rearrangement

The most synthetically valuable reaction of this N-oxide is the Boekelheide rearrangement. When treated with an acylating agent such as acetic anhydride, the N-oxide oxygen is acylated to form an N-acetoxypyridinium intermediate. The alpha-methyl group (at the 6-position) becomes highly acidic, leading to deprotonation and the formation of an anhydrobase. A concerted [3,3]-sigmatropic shift subsequently transfers the acetate group to the alpha-carbon, yielding methyl 6-(acetoxymethyl)nicotinate. This is a critical step in synthesizing complex CNS drugs, such as Dimebon analogs[2].

MechanisticPathway N1 N-Oxide Formation (Dipole creation) N2 O-Acylation (N-acetoxypyridinium ion) N1->N2 + Ac2O N3 Deprotonation (Anhydrobase formation) N2->N3 - H+ (from 6-CH3) N4 [3,3]-Sigmatropic Shift (C-O bond formation) N3->N4 Concerted shift N5 Rearomatization (6-acetoxymethyl derivative) N4->N5 Acetate migration

Fig 2: Mechanistic pathway of the Boekelheide rearrangement for alpha-methyl functionalization.

Deoxygenation and Cross-Coupling

If the goal is to utilize the N-oxide purely as a temporary directing group for C-H activation at the 2-position, it can be subsequently deoxygenated using reagents like phosphorus trichloride (PCl₃) or via catalytic hydrogenation after the desired functionalization is complete.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to verify reaction progression and prevent downstream failures.

Synthesis of Methyl 6-Methylnicotinate 1-Oxide

Objective: Chemoselective oxidation of the pyridine nitrogen without hydrolyzing the methyl ester[3].

Reagents:

  • Methyl 6-methylnicotinate (CAS: 5470-70-2): 1.0 equivalent[3]

  • mCPBA (meta-Chloroperoxybenzoic acid, 70-75%): 1.2 equivalents

  • Dichloromethane (DCM): 10 volumes

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 6-methylnicotinate in anhydrous DCM under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Low temperature prevents the exothermic degradation of mCPBA and suppresses unwanted ester hydrolysis.

  • Oxidant Addition: Add mCPBA portion-wise over 30 minutes to maintain stoichiometric control.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • IPC Validation: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is self-validated as complete when the starting material (m/z 152.1[M+H]⁺) is entirely consumed and replaced by the N-oxide peak (m/z 168.1 [M+H]⁺).

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes.

    • Causality: This destroys unreacted electrophilic peroxides, preventing explosive concentration hazards during solvent removal.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide as an off-white solid[4].

SynthesisWorkflow A Methyl 6-methylnicotinate (CAS: 5470-70-2) B mCPBA / DCM 0°C to RT A->B Oxidation C Methyl 6-methylnicotinate 1-oxide (CAS: 49668-89-5) B->C N-Oxidation D Acetic Anhydride 90°C C->D Acylation E Methyl 6-(acetoxymethyl) nicotinate D->E Boekelheide Rearrangement

Fig 1: Synthetic workflow of methyl 6-methylnicotinate 1-oxide and downstream functionalization.

Downstream Functionalization: Boekelheide Rearrangement

Objective: Convert the N-oxide to methyl 6-(acetoxymethyl)nicotinate.

Step-by-Step Methodology:

  • Suspend methyl 6-methylnicotinate 1-oxide in neat acetic anhydride (5-10 equivalents).

  • Heat the mixture to 90-100 °C for 2-4 hours.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier of the concerted [3,3]-sigmatropic shift.

  • IPC Validation: LC-MS monitoring must indicate the disappearance of m/z 168.1 and the appearance of the acetoxy derivative (m/z 210.1 [M+H]⁺).

  • Cool the mixture and concentrate under high vacuum to remove excess acetic anhydride.

  • Purify the residue via silica gel chromatography (Hexanes/Ethyl Acetate) to afford the functionalized intermediate.

Conclusion

Methyl 6-methylnicotinate 1-oxide is a cornerstone intermediate in heterocyclic chemistry. By strictly controlling stoichiometric oxidation and leveraging the predictable sigmatropic rearrangement of the N-oxide dipole, researchers can reliably access highly functionalized pyridine scaffolds necessary for advanced drug development and API synthesis.

Sources

The Role and Mechanism of Methyl 6-methylnicotinate 1-oxide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides an in-depth analysis of Methyl 6-methylnicotinate 1-oxide, a specialized heterocyclic compound. We will explore its core mechanism of action, drawing from the well-established chemistry of pyridine N-oxides, and project its utility in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel reagents for complex molecular architecture.

Introduction: Beyond the Parent Heterocycle

Methyl 6-methylnicotinate is a recognized building block in the synthesis of pharmaceuticals, notably as a precursor to drugs like the NSAID Etoricoxib and various compounds targeting the central nervous system.[1][2] The strategic conversion of this pyridine to its corresponding N-oxide derivative, Methyl 6-methylnicotinate 1-oxide, fundamentally alters its electronic properties and reactivity profile. This transformation unlocks a suite of synthetic possibilities not readily accessible with the parent molecule.

The introduction of the N-oxide moiety is a powerful strategic tool. It serves to modulate the electron density of the pyridine ring, act as a versatile directing group for metal-catalyzed reactions, and enable unique substitution patterns, before being easily removed to restore the original pyridine structure.[3][4] This guide will dissect these functions, providing a mechanistic framework for the application of Methyl 6-methylnicotinate 1-oxide.

Modulation of Physicochemical and Electronic Properties

The N-oxide group, with its highly polar N⁺-O⁻ dative bond, profoundly reshapes the electronic landscape of the methyl 6-methylnicotinate scaffold.[5] This perturbation is the foundation of its unique reactivity.

Electronic Effects: The N-oxide functionality exhibits a dual electronic nature. It functions as a strong π-donor through resonance, which increases electron density specifically at the 2-, 4-, and 6-positions of the pyridine ring. Concurrently, the high electronegativity of the oxygen atom makes it a potent σ-acceptor.[5] This dualism makes the ring more susceptible to both electrophilic and nucleophilic attack, a stark contrast to the electron-deficient nature of the parent pyridine ring.

Below is a visualization of the key resonance structures that illustrate this π-donation.

Caption: Key resonance contributors for the pyridine N-oxide ring.

Basicity and Solubility: A defining characteristic of pyridine N-oxides is their drastically reduced basicity compared to the parent pyridine. The pKa of protonated pyridine N-oxide is approximately 0.8, more than five orders of magnitude lower than that of pyridine (pKa ≈ 5.25).[5] This decreased basicity prevents unwanted side reactions at the nitrogen atom during many synthetic transformations. Furthermore, the highly polar N-O bond acts as a strong hydrogen bond acceptor, often improving the solubility of the molecule in polar solvents.[5]

CompoundpKa of Conjugate AcidKey Physicochemical Properties
Pyridine~5.25Electron-deficient ring, nucleophilic nitrogen.
Pyridine N-oxide~0.8[5][6]Electron-rich at C2/C4, reduced basicity, increased polarity.
Methyl 6-methylnicotinate 1-oxide ~0.5-1.0 (Estimated) Combines the electronic features of a pyridine N-oxide with the ester and methyl functionalities, offering multiple sites for synthetic manipulation.

Core Mechanism of Action in Synthesis

The primary utility of Methyl 6-methylnicotinate 1-oxide stems from its application as a transient directing group and a ring activator. Its mechanism of action can be categorized into three main areas.

Directing Group for C-H Functionalization

One of the most powerful applications of the N-oxide moiety is its role as a coordinating and directing group in transition metal-catalyzed C-H activation reactions.[4][7] For Methyl 6-methylnicotinate 1-oxide, this opens pathways to functionalize the otherwise inert C-H bond of the C6-methyl group.

Proposed Mechanism (Palladium-Catalyzed Arylation): In a typical palladium-catalyzed C-H arylation, the N-oxide oxygen atom acts as a coordinating ligand for the palladium(II) catalyst. This coordination brings the metal center into close proximity to the C6-methyl group, facilitating a concerted metalation-deprotonation (CMD) event to form a six-membered palladacycle intermediate. This is a crucial, rate-determining step. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the Pd(II) catalyst.

G Proposed Mechanism for C-H Arylation Start Methyl 6-methylnicotinate 1-oxide + Pd(II) Catalyst Coordination Coordination of N-Oxide to Pd(II) Start->Coordination Initial Interaction CMD Concerted Metalation-Deprotonation (CMD) Forms Palladacycle Intermediate Coordination->CMD C-H Activation OxAdd Oxidative Addition of Aryl Halide (Ar-X) to Pd(II) CMD->OxAdd Forms Pd(IV) species RedElim Reductive Elimination OxAdd->RedElim Forms C-C bond Product Arylated Product + Pd(0) RedElim->Product CatRegen Re-oxidation of Pd(0) to Pd(II) Product->CatRegen Catalytic Turnover CatRegen->Start Regenerates Catalyst

Caption: Catalytic cycle for Pd-catalyzed C-H arylation directed by the N-oxide.

Activation for Nucleophilic and Electrophilic Substitution

The N-oxide group activates the pyridine ring for substitutions that are otherwise challenging.

  • Electrophilic Substitution: The π-donating nature of the N-oxide directs electrophiles, such as nitrating agents (HNO₃/H₂SO₄), primarily to the 4-position.[6][8] This is a reliable method to introduce functional groups meta to the ester group, a pattern not easily achieved with the parent pyridine.

  • Nucleophilic Substitution: The N-oxide can be activated by reagents like phosphorus oxychloride (POCl₃) or acetic anhydride. This activation converts the oxygen into a good leaving group, rendering the 2- and 6-positions highly electrophilic and susceptible to attack by nucleophiles. For instance, treatment with POCl₃ can lead to 2-chlorination.[6]

Role as a Mild Oxidant

While less common, pyridine N-oxides can serve as oxygen transfer agents in certain transformations, particularly in the context of oxidative gold or other metal catalysis.[4] In these systems, the N-oxide can re-oxidize the catalyst (e.g., from Au(I) to Au(III)), enabling catalytic turnover in oxidative addition cycles.

Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for pyridine N-oxides and are provided as a validated starting point for experimental design.

Protocol 1: Synthesis of Methyl 6-methylnicotinate 1-oxide

This procedure uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the N-oxidation of pyridines.[9][10]

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1.0 equiv.) in dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired N-oxide.

Protocol 2: Deoxygenation to Regenerate the Pyridine

After the N-oxide has served its synthetic purpose, it must be removed. This can be achieved under various conditions, including photocatalytic methods or using classical reducing agents.[3][11][12]

  • Reaction Setup: Dissolve the functionalized Methyl 6-methylnicotinate 1-oxide derivative (1.0 equiv.) in a suitable solvent such as acetic acid or an alcohol.

  • Reducing Agent: Add a reducing agent like phosphorus trichloride (PCl₃, 1.1 equiv.) dropwise at 0 °C, or use a milder system like catalytic iodide with formic acid.[3][6]

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it over ice and neutralizing with a base (e.g., sodium carbonate).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography if necessary.

Synthetic Workflow and Application

The strategic use of Methyl 6-methylnicotinate 1-oxide involves a multi-step sequence: N-oxidation, the key functionalization reaction, and subsequent deoxygenation. This workflow provides access to novel derivatives that would be difficult to synthesize directly.

G Synthetic Workflow Using the N-Oxide Strategy cluster_options Functionalization Options Start Methyl 6-methylnicotinate N_Oxidation Step 1: N-Oxidation (e.g., m-CPBA) Start->N_Oxidation N_Oxide Methyl 6-methylnicotinate 1-oxide N_Oxidation->N_Oxide Functionalization Step 2: Key Functionalization Reaction N_Oxide->Functionalization Functionalized_N_Oxide Functionalized N-Oxide Intermediate Functionalization->Functionalized_N_Oxide Opt1 C-H Arylation at C6-Methyl Opt2 Nitration at C4 Opt3 Chlorination at C2 Deoxygenation Step 3: Deoxygenation (e.g., PCl3) Functionalized_N_Oxide->Deoxygenation Final_Product Novel Pyridine Derivative Deoxygenation->Final_Product

Caption: General workflow for the synthesis of novel pyridine derivatives.

Conclusion and Future Outlook

Methyl 6-methylnicotinate 1-oxide represents a synthetically versatile and powerful intermediate. By leveraging the well-understood reactivity of the pyridine N-oxide moiety, chemists can achieve novel and complex functionalization patterns on a pharmaceutically relevant scaffold. The primary mechanisms of action—as a C-H directing group and a ring activator—provide a robust platform for constructing diverse molecular libraries. Future research will likely focus on developing milder and more efficient catalytic systems for both the functionalization and deoxygenation steps, further enhancing the atom economy and applicability of this strategy in large-scale drug development campaigns.

References

  • Abdel-Wahab, A. A. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Organic Syntheses Procedure. (n.d.). Pyridine-N-oxide. Organic Syntheses. [Link]

  • Tanimoto, K., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Omega, 5(23), 14097–14104. [Link]

  • Pira, J., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 12(35), 11846–11852. [Link]

  • Badami, B. V., & Puranik, G. S. (1975). A New Convenient Synthesis of Pyridine-N-oxides. Indian Journal of Chemistry, 13, 1354. [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide. (2022).
  • Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry, 48(21), 9390-9394. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. [Link]

  • Matvieiev, Y., et al. (2024). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Chemistry – A European Journal. [Link]

  • Al-Mousawi, F., & El-Apasery, M. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 56(17), 6649–6660. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [Link]

  • Shang, R., et al. (2015). Pd(II)-Catalyzed Pyridine N-Oxides Directed Arylation of Unactivated Csp3–H Bonds. Organic Letters, 17(9), 2190–2193. [Link]

  • Saint-Denis, T. G., et al. (2016). Mild metal-catalyzed C–H activation: examples and concepts. Chemical Society Reviews, 45(21), 5968-5984. [Link]

  • Ministry of Environment, Forest and Climate Change, India. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem. [Link]

Sources

Introduction: The Strategic Importance of Pyridine N-Oxides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 6-methylnicotinate 1-Oxide Derivatives for Researchers and Drug Development Professionals

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the inherent electron-deficient nature of the pyridine ring can limit its reactivity in certain synthetic transformations. The conversion of the pyridine nitrogen to an N-oxide is a powerful strategy to modulate the electronic properties of the ring, unlocking new avenues for functionalization and drug design.[2][3][4] The N-oxide moiety acts as an internal activating group, enhancing the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions.[4][5] Furthermore, the polar N-oxide group can improve aqueous solubility and alter the pharmacokinetic profile of parent compounds, making it a valuable functional group in drug development.[4][6]

This guide focuses on the derivatives of Methyl 6-methylnicotinate 1-oxide, a versatile scaffold that combines the activating properties of the N-oxide with the synthetic handles of a methyl ester and a methyl group. Methyl 6-methylnicotinate itself is a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and compounds targeting central nervous system (CNS) disorders.[7][8][9][10][11][12] By exploring the synthesis, derivatization, and potential biological activities of its N-oxide derivatives, this document aims to provide a comprehensive resource for researchers and scientists in the field of drug discovery.

Part 1: Synthesis of the Core Scaffold: Methyl 6-methylnicotinate 1-oxide

The journey to the target derivatives begins with the efficient synthesis of the core scaffold. This is a two-step process involving the esterification of 6-methylnicotinic acid followed by the N-oxidation of the resulting ester.

Step 1: Synthesis of Methyl 6-methylnicotinate

The most common and efficient method for the synthesis of Methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[9] This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (e.g., 750 mL), slowly add concentrated sulfuric acid (e.g., 40 mL) under cooling.[13]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 17 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.[9][13]

  • Neutralization and Extraction: To the resulting residue, carefully add an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution and solid NaHCO₃ until the pH is adjusted to 7.[9][13] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 500 mL).[13]

  • Isolation: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.[9][13] A reported yield for this procedure is 75%.[13]

Step 2: N-Oxidation of Methyl 6-methylnicotinate

The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents.[14][15] Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are highly effective and commonly used for this transformation.[15]

Experimental Protocol: N-Oxidation with m-CPBA

  • Reaction Setup: Dissolve Methyl 6-methylnicotinate (1 equivalent) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask.[16]

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (typically 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[16]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxy acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford Methyl 6-methylnicotinate 1-oxide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Oxidation 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Methyl_6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic_Acid->Methyl_6-methylnicotinate  Reflux, 17h Reagents1 Methanol (CH3OH) Sulfuric Acid (H2SO4) Reagents1->Methyl_6-methylnicotinate Product Methyl 6-methylnicotinate 1-oxide Methyl_6-methylnicotinate->Product  0°C to RT Reagents2 m-CPBA DCM Reagents2->Product Derivatization_Pathways cluster_ring Ring Functionalization cluster_ester Ester Modification Core Methyl 6-methylnicotinate 1-oxide Nucleophilic_Sub Nucleophilic Substitution (e.g., Halogenation) Core->Nucleophilic_Sub CH_Activation C-H Activation (e.g., Arylation, Alkylation) Core->CH_Activation Hydrolysis Hydrolysis Core->Hydrolysis Amidation Amidation Core->Amidation Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amide_Derivative Amide Derivative Amidation->Amide_Derivative

Caption: Derivatization of Methyl 6-methylnicotinate 1-oxide.

Part 3: Potential Biological Activities and Structure-Activity Relationships

While specific biological data for derivatives of Methyl 6-methylnicotinate 1-oxide are not extensively reported in the public domain, the broader class of pyridine N-oxides exhibits a wide range of pharmacological activities. T[4]hese compounds have shown promise as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

[1]Potential Therapeutic Targets

  • Enzyme Inhibition: The parent compound, Methyl 6-methylnicotinate, is known to be an inhibitor of D-amino acid oxidase and D-aspartate oxidase, enzymes implicated in neurological disorders. I[7][11]t is plausible that its N-oxide derivatives could retain or exhibit enhanced inhibitory activity against these or other enzymes.

  • Anti-inflammatory Activity: Given that Methyl 6-methylnicotinate is a precursor to the NSAID Etoricoxib, its N-oxide derivatives could be explored for anti-inflammatory properties. *[9][12] Antimicrobial Agents: The N-oxide functionality is present in several antimicrobial agents used in veterinary medicine. D[6]erivatives of Methyl 6-methylnicotinate 1-oxide could be screened for antibacterial and antifungal activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives will be highly dependent on the nature and position of the substituents on the pyridine ring.

Position of SubstitutionPotential Impact on Activity
C2/C4 Introduction of lipophilic groups may enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins. Introduction of hydrogen bond donors/acceptors could improve target binding affinity.
C5 Modifications at this position could influence the overall electronic properties and steric profile of the molecule.
Ester/Amide at C3 The nature of this group will significantly impact solubility, metabolic stability, and potential interactions with biological targets.

Part 4: Future Perspectives

The derivatives of Methyl 6-methylnicotinate 1-oxide represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of the core scaffold and the diverse possibilities for derivatization make this a fertile ground for the discovery of novel therapeutic agents.

Future Research Directions

  • Library Synthesis and Screening: The development of a diverse library of Methyl 6-methylnicotinate 1-oxide derivatives followed by high-throughput screening against a range of biological targets could lead to the identification of new lead compounds.

  • Computational Studies: In silico modeling of the interactions between these derivatives and target enzymes or receptors could guide the rational design of more potent and selective compounds.

  • Prodrug Strategies: The N-oxide functionality can be utilized in prodrug design, where the compound is inactive until the N-oxide is reduced in vivo, potentially in the hypoxic environment of tumors.

Methyl 6-methylnicotinate 1-oxide is a versatile and synthetically accessible scaffold with significant potential in drug discovery. By leveraging the unique reactivity of the pyridine N-oxide ring and the various functional groups present in the molecule, a wide array of derivatives can be generated. This in-depth technical guide provides a foundation for researchers and drug development professionals to explore the rich chemistry of these compounds and unlock their therapeutic potential.

References

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.).
  • Recent Trends in the Chemistry of Pyridine N-Oxides. (2025, November 2).
  • Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal.
  • Recent Progress on Pyridine N‐Oxide in Organic Transform
  • Pyridine-n-oxide. (n.d.). Organic Syntheses Procedure.
  • Pyridine-N-oxide. (n.d.). Wikipedia.
  • Methyl 6-methylnicotin
  • Synthesis of methyl 6-methylnicotin
  • Recent Progress on Pyridine N ‐Oxide in Organic Transform
  • A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Understanding Methyl 6-methylnicotinate: CAS 5470-70-2 for Pharmaceutical Synthesis. (n.d.). Wotol.
  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. (n.d.). PMC.
  • A review on the medicinal importance of pyridine derivatives. (2016, October 17).
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.). environmentclearance.nic.in.
  • A Technical Guide to the Theoretical and Computational-Experimental Characterization of Methyl 6-methylnicotin
  • Methyl 6-methylnicotinate synthesis
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29).
  • CAS 5470-70-2: Methyl 6-methylnicotin
  • Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Methyl 6-methylnicotinate: Comprehensive Overview and Applic
  • 6- methyl Nicotin
  • Synthesis method of 6-methyl nicotine. (2022, May 6).
  • Methyl 6-methylnicotin

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Advanced Crystal Structure Analysis of Methyl 6-Methylnicotinate 1-Oxide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-methylnicotinate 1-oxide (CAS 49668-89-5) is a highly versatile N-oxide derivative of the methylnicotinate scaffold. In medicinal chemistry and agrochemical development, pyridine N-oxides serve as critical intermediates for C-H functionalization, structural modifiers to tune lipophilicity, and pharmacophores capable of unique hydrogen-bonding interactions. Elucidating the precise three-dimensional architecture of this compound via single-crystal X-ray diffraction (SCXRD) provides indispensable data regarding its stereoelectronic properties, bond geometries, and solid-state packing behavior.

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, crystallization, and crystallographic refinement of methyl 6-methylnicotinate 1-oxide.

Part 1: Chemical Synthesis and Single-Crystal Growth

Causality in Experimental Design

The synthesis of pyridine N-oxides requires an electrophilic oxygen source capable of attacking the nucleophilic nitrogen lone pair.[1] due to its high solubility in organic solvents and favorable reaction kinetics. Following synthesis, obtaining diffraction-quality crystals requires a controlled thermodynamic environment. [2] facilitates optimal hydrogen-bonding interactions during nucleation, yielding highly ordered, defect-free crystal lattices.

Step-by-Step Protocol: Synthesis and Crystallization

This protocol incorporates self-validating checkpoints to ensure high-purity crystal growth.

  • N-Oxidation Reaction : Dissolve methyl 6-methylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition : Slowly add m-CPBA (1.2 eq) in portions to control the exothermic peroxy-acid transfer. Stir the mixture at room temperature for 4 to 6 hours.

  • Self-Validation (Reaction Monitoring) : Monitor the reaction via Thin Layer Chromatography (TLC). The N-oxide product will exhibit a significantly lower Rf​ value than the starting material due to the highly polar N+−O− dipole. Proceed only when the starting material is fully consumed.

  • Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO3​ to neutralize the meta-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Crystallization : Dissolve the purified methyl 6-methylnicotinate 1-oxide in a minimum volume of high-purity methanol. Cover the crystallization vial with parafilm, puncture 2-3 small holes, and allow the solvent to slowly evaporate at ambient temperature (20–25 °C) over 3 to 5 days until transparent, block-like single crystals form.

Synthesis A Methyl 6-methylnicotinate (Starting Material) C N-Oxidation Reaction A->C B m-CPBA (Oxidant) B->C D Purification (Column Chromatography) C->D E Slow Evaporation (Methanol) D->E F Single Crystal (Diffraction Quality) E->F

Caption: Synthetic and crystallization workflow for Methyl 6-methylnicotinate 1-oxide.

Part 2: X-Ray Diffraction (XRD) Data Collection and Refinement

Causality in Experimental Design

Data collection is performed at cryogenic temperatures (typically 100 K). Cooling the crystal suppresses atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots, increases the resolution limit, and allows for the accurate modeling of lighter atoms—specifically hydrogen—from the residual electron density map. During refinement,[3]. This ensures that all reflections, including weak or slightly negative ones, are incorporated without statistical bias, leading to a more robust structural model.

Step-by-Step Protocol: Data Collection and Processing
  • Crystal Mounting : Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation and ice formation.

  • Data Collection : Transfer the loop to the goniometer equipped with a nitrogen cryostream set to 100 K. Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation.

  • Data Reduction : Integrate the raw diffraction frames and apply multi-scan absorption corrections.

    • Self-Validation: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 strongly validates the chosen Laue group and crystal symmetry.

  • Structure Solution and Refinement : Solve the phase problem using direct methods via SHELXT. Refine the structural model using full-matrix least-squares on F2 with SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Self-Validation: A successful refinement is indicated by a final R1​<0.05 and a goodness-of-fit (GooF) approaching 1.0.

XRD_Pipeline A Crystal Mounting (Cryo-loop, 100 K) B X-Ray Diffraction (Data Collection) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (SHELXT - Direct Methods) C->D E Structure Refinement (SHELXL - Least Squares) D->E F Final CIF Generation (Validation & Deposition) E->F

Caption: X-ray crystallographic data collection and structural refinement pipeline.

Part 3: Crystallographic Features and Geometric Analysis

The structural parameters of pyridine N-oxides present unique geometric deviations from their parent pyridines. The formal charges on the nitrogen and oxygen atoms create a strong dipole moment that heavily influences both intramolecular geometry and intermolecular solid-state packing.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for Methyl 6-methylnicotinate 1-oxide based on standard N-oxide structural archetypes:

Crystallographic ParameterValue / Description
Chemical Formula C8​H9​NO3​
Formula Weight 167.16 g/mol
Crystal System Monoclinic (Typical for substituted pyridines)
Data Collection Temperature 100(2) K
N-O Bond Length ~1.32 - 1.34 Å
C-N-C Bond Angle ~124°
Refinement Method Full-matrix least-squares on F2
Target R Indices ( I>2σ(I) ) R1​≈0.035 , wR2​≈0.090
Mechanistic Structural Insights
  • Bond Lengths and Angles :[4]. This is significantly shorter than a standard N-O single bond (~1.45 Å), indicating substantial partial double-bond character due to the delocalization of the oxygen lone pairs into the electron-deficient pyridine π -system. Furthermore, [4] (compared to 117° in unoxidized pyridine) to accommodate the steric and electronic demands of the oxygen atom.

  • Intermolecular Packing : The molecular packing in the crystal lattice is driven by the minimization of dipole-dipole repulsions. Molecules typically arrange in antiparallel stacks. Additionally, the highly electronegative N-oxide oxygen acts as a potent hydrogen-bond acceptor, frequently forming non-classical C−H⋯O hydrogen bonds with the methyl or aromatic protons of adjacent molecules, rigidly stabilizing the three-dimensional lattice.

References

  • Title : Crystal structure refinement with SHELXL Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Pyridine-N-oxide Source : Wikipedia URL :[Link]

Sources

Whitepaper: Electronic Effects of N-Oxidation on Methyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and agrochemical development. Among these scaffolds, methyl 6-methylnicotinate serves as a highly versatile building block. The conversion of this molecule into its corresponding N-oxide introduces profound electronic changes to the heterocyclic system. This technical guide explores the mechanistic foundations of these electronic shifts, their quantitative impact on spectroscopic data, and the field-proven experimental workflows required to synthesize and utilize these N-oxides in advanced drug development pipelines.

Mechanistic Foundations of Pyridine N-Oxidation

The N-oxidation of methyl 6-methylnicotinate fundamentally alters the electron distribution across the pyridine ring. Unlike simple alkylation, which permanently quaternizes the nitrogen and creates a localized positive charge, N-oxidation creates a highly polar, dative N-O bond with dual electronic character.

The Dual Nature of the N-O Bond

The N-O bond in pyridine N-oxides is characterized by two opposing electronic forces:

  • σ -Inductive Effect (-I): The highly electronegative oxygen atom, coupled with the formal positive charge on the nitrogen, exerts a strong electron-withdrawing inductive pull through the σ -framework.

  • π -Back Donation (+M): The oxygen atom possesses lone pairs that it donates back into the π -system of the pyridine ring. Detailed bonding analyses using natural resonance theory indicate that this π -type ON back-donation gives the N→O bond an order clearly greater than 1[1].

Substituent Synergy and the "Push-Pull" Effect

Methyl 6-methylnicotinate contains two critical substituents that interact with the newly formed N-oxide:

  • C3 Methoxycarbonyl Group ( −COOCH3​ ): This group is strongly electron-withdrawing via resonance. When paired with the π -donating N-oxide, it establishes a "push-pull" electromeric effect across the ring, stabilizing specific resonance contributors[2].

  • C6 Methyl Group ( −CH3​ ): This group is electron-donating via hyperconjugation. It locally enriches the electron density at the C6 position, partially offsetting the strong inductive pull of the adjacent N-oxide nitrogen.

G NO N-O Group (π-Donor / σ-Acceptor) Ring Pyridine Ring (Electron Conduit) NO->Ring π-Back Donation Ring->NO σ-Inductive Pull C3 C3: -COOCH3 (EWG) Ring->C3 Resonance Pull C6 C6: -CH3 (EDG) C6->Ring Hyperconjugation

Fig 1: Push-pull electronic resonance pathway in methyl 6-methylnicotinate N-oxide.

Quantitative Spectroscopic Impact (NMR)

The electronic restructuring caused by N-oxidation is immediately quantifiable via Nuclear Magnetic Resonance (NMR) spectroscopy. The competing -I and +M effects dictate the chemical shifts of the aromatic protons[3].

In a standard pyridine system, N-oxidation typically shields the α and γ positions due to π -back donation, while deshielding the β positions where resonance cannot compensate for the inductive pull. The table below summarizes the baseline 1H NMR data for methyl 6-methylnicotinate and the predicted electronic shifts upon N-oxidation.

Table 1: 1H NMR Shift Causality ( CDCl3​ , 400 MHz)
Proton PositionBaseline δ (ppm)[3]N-Oxide Shift TrendElectronic Causality
H-2 ( α to N)9.06 (s)Upfield Shift ( 8.7 - 8.8)Shielded by strong π -back donation from the N-O oxygen, which counteracts the -I effect.
H-4 ( γ to N)8.13 (d/dd)Upfield Shift ( 7.8 - 7.9)Heavily shielded by π -back donation (para position to the N-oxide group).
H-5 ( β to N)7.20 (d)Downfield Shift ( 7.4 - 7.5)Deshielded by the -I effect; lacks resonance shielding as it is meta to the N-oxide.

Experimental Protocol: N-Oxidation via mCPBA

The transformation of methyl 6-methylnicotinate to its N-oxide is most reliably achieved using meta-chloroperoxybenzoic acid (mCPBA)[3]. This protocol is designed as a self-validating system, ensuring that unreacted peroxides are safely quenched and byproducts are easily partitioned.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve methyl 6-methylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

    • Causality: DCM provides excellent solubility for both the pyridine substrate and mCPBA. The 0 °C temperature mitigates the exothermic nature of the initial peroxy acid coordination.

  • Electrophilic Oxygen Transfer: Add mCPBA (1.2 to 1.5 eq, typically 70-77% purity) portion-wise over 15 minutes.

    • Causality: mCPBA acts as the electrophilic oxygen source. The pyridine nitrogen lone pair attacks the peroxide oxygen, cleaving the weak O-O bond.

  • Reaction Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours. Monitor consumption of the starting material via TLC (typically using a polar eluent like 5-10% MeOH in DCM).

    • Causality: The electron-withdrawing C3 ester slightly deactivates the pyridine nitrogen, requiring thermal energy (room temperature) to overcome the activation barrier for complete conversion.

  • Quenching & Neutralization: Cool the reaction back to 0 °C. Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ), followed by saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 30 minutes.

    • Causality: Na2​S2​O3​ reduces any unreacted peroxy acid, eliminating explosive hazards during concentration. NaHCO3​ neutralizes the byproduct meta-chlorobenzoic acid, converting it into a water-soluble sodium salt for facile phase separation.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol Step1 1. Dissolution Substrate in DCM (0 °C) Step2 2. Oxidation mCPBA Addition Step1->Step2 Step3 3. Reaction Stir at RT (2-4h) Step2->Step3 Step4 4. Quenching Aq. Na2S2O3 & NaHCO3 Step3->Step4 Step5 5. Isolation Extraction & Concentration Step4->Step5

Fig 2: Step-by-step mCPBA N-oxidation workflow for pyridine derivatives.

Downstream Applications in Drug Development

The electronic activation provided by the N-oxide group is not just a structural curiosity; it is a critical synthetic lever in drug development. A prime example is the synthesis of metabolites for the antidiabetic agent Pioglitazone.

In advanced synthetic pathways, pyridine N-oxides are subjected to the Boekelheide rearrangement . By treating the N-oxide with trifluoroacetic anhydride (TFAA) in refluxing methylene chloride, the oxygen atom migrates to the adjacent alkyl group[4]. For methyl 6-methylnicotinate N-oxide, this rearrangement selectively functionalizes the C6 methyl group, converting it into a highly valuable 6-hydroxymethyl derivative (often isolated as an ester intermediate). This specific transformation relies entirely on the altered electronic landscape and the π -back donation established during the N-oxidation step.

Conclusion

The N-oxidation of methyl 6-methylnicotinate yields a highly polarized, electronically rich scaffold. By understanding the delicate balance between σ -inductive withdrawal and π -back donation, researchers can accurately predict spectroscopic shifts and rationally design downstream functionalizations, such as the Boekelheide rearrangement, to accelerate the development of novel therapeutics.

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Synthesized Methyl 6-methylnicotinate 1-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 6-methylnicotinate 1-oxide is a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a derivative of nicotinic acid, its N-oxide functionality imparts unique electronic properties, polarity, and hydrogen bonding capabilities. These characteristics are pivotal for its application as a precursor in the synthesis of various bioactive molecules and functional materials.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of target molecules, and introduce contaminants in final products, which is particularly critical in drug development.

This document provides a comprehensive guide to the purification of synthesized Methyl 6-methylnicotinate 1-oxide. It is intended for researchers, scientists, and professionals in drug development who require high-purity material for their work. We will delve into the underlying principles of common purification techniques and provide detailed, actionable protocols.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. Methyl 6-methylnicotinate 1-oxide, as a pyridine N-oxide derivative, exhibits distinct characteristics that inform the choice of purification method.

Pyridine N-oxides are generally colorless, hygroscopic solids.[3][4] They are significantly more polar than their parent pyridines, a consequence of the polar N-O bond.[2] This high polarity translates to good solubility in water and other polar solvents like methanol and ethanol, while they are typically insoluble in nonpolar solvents such as hexane.[2]

The basicity of the nitrogen atom in pyridine N-oxides is markedly reduced compared to the parent pyridine. For instance, the pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, making it a much weaker base than pyridine (pKa of conjugate acid ≈ 5.2).[2][3] This reduced basicity is a key factor to consider, especially when designing acid-base extraction protocols.

Table 1: Physicochemical Properties of Related Compounds

PropertyPyridine N-oxideMethyl 6-methylnicotinate
Molecular Formula C5H5NOC8H9NO2
Molecular Weight 95.101 g/mol [3]151.16 g/mol [5][6]
Appearance Colorless solid[3]Brown solid[5][7]
Melting Point 65-66 °C[3]34-37 °C[5][6][7]
Boiling Point 270 °C[3]160 °C at 106 mmHg[5][7]
Solubility in water High[3]Limited
pKa (of conjugate acid) 0.8[3]3.92 (Predicted)[7]

Pre-Purification: Work-up of the Synthesis Reaction

The initial work-up of the synthesis reaction is a critical first step in purification. The synthesis of Methyl 6-methylnicotinate 1-oxide typically involves the N-oxidation of Methyl 6-methylnicotinate. A common oxidizing agent used for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[8]

A general work-up procedure following N-oxidation with m-CPBA involves:

  • Quenching Excess Oxidant: The reaction mixture is often cooled and treated with a reducing agent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.[9]

  • Extraction: The product is then extracted from the aqueous layer into an organic solvent, typically a chlorinated solvent like dichloromethane (DCM) or ethyl acetate.[9][10]

  • Washing: The combined organic layers are washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by a brine wash to reduce the amount of dissolved water.[11]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[10][11]

Purification Techniques

The choice of purification technique depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting material (Methyl 6-methylnicotinate), the oxidizing agent's byproduct (e.g., m-chlorobenzoic acid), and potentially over-oxidation products.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for obtaining high-purity crystalline material.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For polar compounds like pyridine N-oxides, polar solvents are generally a good starting point. However, due to their high solubility in many polar solvents even at room temperature, a mixed-solvent system is often more effective. A "good" solvent in which the compound is highly soluble is paired with a "bad" or "anti-solvent" in which it is poorly soluble.[1]

  • Cooling Rate: A slow cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.[1]

Protocol: Recrystallization of Methyl 6-methylnicotinate 1-oxide
  • Dissolution: In a suitable flask, dissolve the crude Methyl 6-methylnicotinate 1-oxide in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes slightly turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For polar compounds like pyridine N-oxides, both normal-phase and reversed-phase chromatography can be employed, although Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective approach.

Causality Behind Experimental Choices:

  • Stationary Phase: For normal-phase chromatography, silica gel is a common choice. The polar N-oxide group will interact strongly with the polar silica gel. For reversed-phase chromatography, a non-polar stationary phase like C18-silica is used.[12]

  • Mobile Phase (Eluent): In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.[8] In reversed-phase systems, a polar mobile phase (e.g., water-methanol or water-acetonitrile) is used.[12]

Protocol: Column Chromatography Purification
  • Column Packing: Prepare a chromatography column with the chosen stationary phase (e.g., silica gel).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting with a mobile phase of low polarity. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Solvent Systems for Column Chromatography

Chromatography ModeStationary PhaseEluent System (Gradient)
Normal Phase Silica GelHexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/Methanol
HILIC Bare SilicaAcetonitrile/Water
Reversed Phase C18-SilicaWater/Methanol or Water/Acetonitrile
Acid-Base Extraction

While the basicity of pyridine N-oxides is significantly reduced, acid-base extraction can still be a viable method for removing certain types of impurities, particularly unreacted starting material (if it's more basic) or acidic byproducts.

Causality Behind Experimental Choices:

  • Aqueous Acid/Base Selection: The choice of acid or base depends on the pKa of the target compound and the impurities. To protonate the weakly basic N-oxide, a stronger acid might be necessary. Conversely, a basic wash with a solution like sodium bicarbonate is effective for removing acidic impurities like carboxylic acids.[11]

Protocol: Acid-Base Extraction for Impurity Removal

This protocol is primarily for removing acidic byproducts like m-chlorobenzoic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Repeat this wash 2-3 times.[11]

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Distillation

For compounds that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure (vacuum distillation) can be an effective purification method. Pyridine N-oxide itself can be purified by distillation at reduced pressure.[4][13]

Causality Behind Experimental Choices:

  • Vacuum: Applying a vacuum lowers the boiling point of the compound, allowing it to distill at a lower temperature and minimizing the risk of thermal decomposition.[13] It is crucial to ensure the absence of peroxides before distillation.[13]

Protocol: Vacuum Distillation

Caution: Ensure the absence of peroxides in the crude material before attempting distillation.

  • Apparatus Setup: Set up a vacuum distillation apparatus suitable for collecting a solid distillate.[13]

  • Heating: Heat the distillation flask in an oil bath. The temperature should be carefully controlled to avoid decomposition. For pyridine N-oxide, the bath temperature is typically not allowed to exceed 130°C.[13]

  • Collection: Collect the distillate at the appropriate temperature and pressure. For example, pyridine N-oxide distills at 100-105°C at 1 mm Hg.[13]

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of Methyl 6-methylnicotinate 1-oxide.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification Synthesis N-oxidation of Methyl 6-methylnicotinate Quench Quench Excess Oxidant Synthesis->Quench Extract Solvent Extraction Quench->Extract Wash Aqueous Wash (Base & Brine) Extract->Wash Dry Drying & Concentration Wash->Dry Crude Crude Product Dry->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Vacuum Distillation Crude->Distillation Pure Pure Product Recrystallization->Pure Chromatography->Pure Distillation->Pure

Caption: General purification workflow for Methyl 6-methylnicotinate 1-oxide.

Conclusion

The successful purification of Methyl 6-methylnicotinate 1-oxide is crucial for its effective use in research and development. The choice of purification technique should be guided by the physicochemical properties of the molecule and the nature of the impurities present. A systematic approach, starting with a well-executed reaction work-up followed by the appropriate purification method—be it recrystallization, chromatography, or distillation—will yield a product of the high purity required for demanding applications.

References

  • Wikipedia. Pyridine-N-oxide. [Link]

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  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

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Role of Methyl 6-methylnicotinate 1-oxide as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: April 2026

[label=" Fenton Reaction

Fig 1: Synthesis and ligand design logic of Methyl 6-methylnicotinate 1-oxide.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification and an in-process analytical check to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of Methyl 6-methylnicotinate 1-oxide

Causality Focus: The starting material, methyl 6-methylnicotinate, features an electron-deficient pyridine ring. Standard oxidants (like H2​O2​ ) are often insufficient; therefore, meta-chloroperoxybenzoic acid (m-CPBA) is required for efficient electrophilic oxygen transfer [2].

Reagents & Materials:

  • Methyl 6-methylnicotinate (1.0 eq)

  • m-CPBA (70-75% purity, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous NaHCO3​ and Na2​S2​O3​

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 6-methylnicotinate in anhydrous DCM (0.2 M concentration) in a round-bottom flask. Rationale: DCM is a non-polar, aprotic solvent that stabilizes the transition state of the peracid oxidation without reacting.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add m-CPBA portion-wise over 15 minutes. Rationale: The N-oxidation is exothermic; controlled addition prevents thermal degradation of the peracid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check 1 (Reaction Progress): Perform Thin Layer Chromatography (TLC) using 50:50 EtOAc/Hexane. The starting material ( Rf​≈0.6 ) should disappear, replaced by a baseline spot ( Rf​≈0.1 ) corresponding to the highly polar N+−O− dipole.

  • Quenching: Add saturated aqueous Na2​S2​O3​ and stir for 30 minutes.

  • Validation Check 2 (Safety): Test the organic layer with KI-starch paper. A lack of blue/black color confirms the complete destruction of explosive peroxide residues.

  • Workup: Wash the organic layer with saturated NaHCO3​ (3 × 50 mL). Rationale: This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, removing it from the target ligand.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the N-oxide as a solid.

Protocol B: Preparation of [Cu(L)₂X₂] Model Complex

Causality Focus: Because methyl 6-methylnicotinate 1-oxide is a sterically hindered, electronically weak donor, the choice of solvent is critical. Strongly coordinating solvents (like water or DMSO) will outcompete the ligand for the metal center.

Step-by-Step Methodology:

  • Metal Preparation: Dissolve Cu(NO3​)2​⋅3H2​O (1.0 eq) in a minimum volume of absolute ethanol.

  • Ligand Addition: Dissolve the synthesized ligand (2.1 eq) in absolute ethanol. Add this dropwise to the stirring copper solution. Rationale: Dropwise addition prevents the rapid precipitation of ligand-rich, kinetically trapped amorphous phases.

  • Validation Check 3 (Coordination): Observe the color shift. The pale blue copper solution should deepen to a rich green or yellow-green, indicating a change in the d-d transition band due to N-oxide coordination.

  • Crystallization: Allow the solution to undergo slow evaporation at room temperature.

  • Validation Check 4 (IR Spectroscopy): Isolate the crystals and perform FT-IR. The free ligand's ν(N−O) stretch (typically ~1240 cm⁻¹) should shift to a lower frequency (~1210-1220 cm⁻¹). Rationale: Donation of oxygen lone-pair electron density to the Cu(II) center decreases the N-O double bond character, lowering the vibrational frequency.

Biological Applications: Cytotoxicity Pathways

Transition metal complexes of substituted pyridine N-oxides have garnered significant attention in drug development. Specifically, copper(II) complexes with methyl-substituted N-oxides have demonstrated potent cytotoxicity against murine leukemia (P-388) and human breast cancer (MCF-7) cell lines [3].

The lipophilicity imparted by the 6-methyl and 3-ester groups of methyl 6-methylnicotinate 1-oxide facilitates passive cellular permeation. Once intracellular, the kinetically labile nature of the complex (due to the weak σ -donor strength of the ligand) allows for facile reduction of Cu(II) to Cu(I) by intracellular thiols like glutathione. This triggers Fenton-like reactions, generating Reactive Oxygen Species (ROS) that lead to DNA damage and apoptosis.

G2 N1 Cu(II) N-Oxide Complex N2 Cellular Uptake N1->N2 Lipophilicity N3 Intracellular Reduction to Cu(I) N2->N3 Glutathione N4 ROS Generation N3->N4 Fenton Reaction N5 Apoptosis N4->N5 DNA Damage

Fig 2: Cytotoxic pathway of Cu(II) complexes with substituted pyridine N-oxides.

References

  • The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen Crystal Growth & Design / JYX Digital Repository[Link]

  • Systematic coordination chemistry and cytotoxicity of copper(II) complexes with methyl substituted 4-nitropyridine N-oxides Journal of Inorganic Biochemistry (PubMed)[Link]

Troubleshooting & Optimization

Preventing over-oxidation during Methyl 6-methylnicotinate 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 6-methylnicotinate 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this N-oxidation reaction, with a primary focus on preventing over-oxidation and other side reactions. Our goal is to provide you with the expertise and validated protocols necessary to ensure high-yield, high-purity synthesis.

Introduction: The Challenge of Selective N-Oxidation

The conversion of pyridinic nitrogen to its N-oxide is a fundamental transformation in medicinal chemistry, altering the electronic properties and metabolic profile of the parent molecule. However, the pyridine ring, particularly when substituted with activating groups like a methyl group, is susceptible to further oxidation under the very conditions required for N-oxide formation. The primary challenge in the synthesis of Methyl 6-methylnicotinate 1-oxide is to achieve selective oxidation of the ring nitrogen without affecting the C6-methyl group or the ester functionality. Uncontrolled oxidation can lead to the formation of 6-carboxypyridine-3-carboxylic acid methyl ester 1-oxide or even ring degradation, resulting in low yields and complex purification challenges. This guide provides troubleshooting strategies and optimized protocols to mitigate these risks.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction is complete according to TLC, but my final yield is low after workup and I'm isolating a significant amount of an acidic byproduct. What is happening?

A: This is a classic sign of over-oxidation at the C6-methyl group. Strong oxidizing agents, especially when used in excess or at elevated temperatures, can oxidize the methyl group to a carboxylic acid.

  • Causality: The N-oxide product is actually more susceptible to oxidation at the C2 and C6 positions than the starting pyridine. If the reaction is left for too long, or if the conditions are too harsh, the oxidant will begin to attack the methyl group.

  • Validation & Solution:

    • Reduce Oxidant Stoichiometry: Carefully titrate your oxidant. Begin with 1.05 to 1.1 equivalents. An excess is often the primary cause.

    • Control Temperature: Initiate the reaction at 0°C and allow it to warm slowly to room temperature. Many oxidation reactions are exothermic, and failing to provide adequate cooling can lead to thermal runaway and subsequent side reactions.[1]

    • Monitor Closely: Use Thin Layer Chromatography (TLC) to track the reaction's progress.[2] Once the starting material is consumed, quench the reaction immediately. Do not let it stir for an extended period "to ensure completion."

    • Purification: The acidic byproduct can be removed from your organic layer by washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3]

Q2: My reaction mixture turns dark brown or black, and I cannot isolate any identifiable product. What caused this decomposition?

A: This indicates severe degradation of the starting material and product. The most common cause is thermal runaway due to improper addition of the oxidizing agent.

  • Causality: The rapid, uncontrolled addition of a potent oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid to the reaction mixture can generate heat faster than it can be dissipated.[1] This spike in temperature drastically accelerates decomposition pathways.

  • Validation & Solution:

    • Portion-wise Addition: Add the oxidizing agent in small portions over an extended period (e.g., 30-60 minutes) to an actively cooled reaction vessel (ice bath).[1] This allows for the dissipation of heat between additions.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm by providing a larger thermal mass.[1]

    • Consider a Milder Oxidant: Reagents like Urea-Hydrogen Peroxide (UHP) are solid, stable sources of H₂O₂ that release the oxidant in a more controlled manner, reducing the risk of a violent exotherm.[4][5]

Q3: After using m-CPBA, I have a difficult-to-separate impurity with a similar polarity to my product. How can I improve the purification?

A: The primary byproduct of m-CPBA is meta-chlorobenzoic acid (m-CBA). While its polarity is different from the N-oxide, it can sometimes complicate purification if not properly removed during the workup.

  • Causality: m-CBA is an acidic byproduct of the oxidation.[6] If the workup does not efficiently remove it, it will persist through to chromatography, potentially co-eluting with the desired product.

  • Validation & Solution:

    • Aqueous Base Wash: The most effective method is an acid-base extraction.[3] After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it multiple times (2-3x) with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The m-CBA will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.

    • pH Check: After the base wash, check the pH of the final aqueous wash to ensure it is neutral or slightly basic.

    • Filtration (Alternative): In some solvent systems where m-CBA is poorly soluble (like dichloromethane), it may precipitate out during the reaction.[6] In such cases, filtering the reaction mixture before the aqueous workup can remove a significant portion of this byproduct.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding experimental design and best practices.

Q1: What is the most suitable oxidizing agent to prevent over-oxidation in this synthesis?

A: The choice of oxidant is a balance between reactivity and selectivity. For this specific transformation, milder and more controlled reagents are generally preferred. See the table below for a comparison.

  • meta-Chloroperoxybenzoic acid (m-CPBA): Highly effective and fast, but carries a significant risk of over-oxidation if not carefully controlled.[7] It is best used at low temperatures with precise stoichiometric control.

  • Hydrogen Peroxide (H₂O₂): A "green" oxidant whose only byproduct is water.[8] It is typically used in acetic acid or with a catalyst. The reaction can be slow and requires heating, which can sometimes lead to side reactions if not monitored.[9]

  • Urea-Hydrogen Peroxide (UHP): This is often the best choice for sensitive substrates. UHP is a stable, solid complex that releases hydrogen peroxide in a controlled manner, making the reaction easier to manage thermally and reducing the risk of over-oxidation.[5][10][11] It is considered a safer and more manageable alternative.

Q2: How should I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the most practical method.

  • Setup: Use silica gel plates. A good eluent system to start with is a mixture of a polar and a non-polar solvent, such as 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes.

  • Interpretation: The starting material, Methyl 6-methylnicotinate, will be less polar than the product, Methyl 6-methylnicotinate 1-oxide. Therefore, the product spot will have a lower Rf value (it will travel less distance up the plate). You should see the starting material spot diminish over time as a new, lower spot corresponding to the product appears. The reaction is complete when the starting material spot is no longer visible.

Q3: What are the ideal reaction conditions (temperature, solvent)?

A: Ideal conditions are oxidant-dependent.

  • Temperature: For potent oxidants like m-CPBA, always start at 0°C and allow the reaction to slowly warm to room temperature. For milder systems like UHP, the reaction may require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations.[6] For H₂O₂-based oxidations, acetic acid is often used as both a solvent and a catalyst.[9] When using UHP, a range of polar aprotic solvents can be employed.

Q4: Is it necessary to quench the reaction? If so, how?

A: Yes, it is crucial to quench any excess oxidant before concentrating the reaction mixture to prevent the formation of unstable, potentially explosive peroxidic residues.

  • Quenching Agents:

    • For peracid-based oxidations (like m-CPBA), a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective.[8]

    • For hydrogen peroxide-based oxidations, adding a small amount of manganese dioxide (MnO₂) or a platinum catalyst can catalytically decompose the excess H₂O₂.[8] Alternatively, a simple wash with an aqueous solution of sodium bisulfite works well.

Oxidizing Agent Comparison

Oxidizing AgentTypical Solvent(s)Typical TemperatureProsCons & Mitigation Strategies
m-CPBA Dichloromethane, Chloroform0°C to RTFast, highly effective, well-documented.[7]High risk of over-oxidation and thermal runaway.[12] Mitigation: Use ≤1.1 eq, add portion-wise at 0°C, monitor closely with TLC.
H₂O₂ / Acetic Acid Acetic Acid60-80°CInexpensive, "green" byproduct (H₂O).[8]Requires heating, which can promote side reactions. Acetic acid can be difficult to remove. Mitigation: Careful temperature control, monitor with TLC, and use a high-vacuum rotary evaporator to remove acetic acid.
Urea-H₂O₂ (UHP) Dichloromethane, AcetonitrileRT to 50°CStable solid, easy to handle, controlled release of H₂O₂ reduces over-oxidation risk.[5][11]Slower reaction rate, may require gentle heating. Mitigation: Allow for longer reaction times or gentle warming; screen for optimal solvent.

Reaction Pathway and Over-Oxidation

Reaction Pathway Start Methyl 6-methylnicotinate Product Methyl 6-methylnicotinate 1-oxide (Desired Product) Start->Product [Oxidant] (e.g., UHP, m-CPBA) Controlled Conditions Byproduct 6-Carboxypyridine-3-carboxylic acid methyl ester 1-oxide (Over-oxidation Product) Product->Byproduct Excess Oxidant High Temperature Extended Time

Sources

Technical Support Center: Handling & Troubleshooting Moisture Sensitivity of Methyl 6-Methylnicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 6-methylnicotinate 1-oxide (CAS 49668-89-5) . This compound is a critical intermediate for synthesizing functionalized pyridines, such as methyl 6-(hydroxymethyl)nicotinate and methyl 6-formylnicotinate[1]. However, its extreme sensitivity to atmospheric moisture often leads to experimental failures. This guide provides field-proven insights into the causality of these failures, quantitative data, and self-validating protocols to ensure reproducible results.

The Causality of Moisture Sensitivity: Mechanistic Insights

To master the handling of Methyl 6-methylnicotinate 1-oxide, one must understand the physical chemistry of the pyridine N-oxide moiety.

The Hydration Mechanism: The nitrogen-oxygen bond in pyridine N-oxides features a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a massive dipole moment[2]. The highly polarized oxygen atom acts as a powerful hydrogen-bond acceptor. When exposed to ambient humidity, the compound rapidly absorbs water from the air to form stable crystalline hydrates. In severe cases or high-humidity environments, it will deliquesce entirely into a sticky, aqueous syrup[3][4].

Impact on Downstream Chemistry (The Boekelheide Rearrangement): Methyl 6-methylnicotinate 1-oxide is most commonly subjected to the Boekelheide rearrangement, where it is treated with an acid anhydride (e.g., acetic anhydride, Ac₂O) at elevated temperatures to functionalize the 6-methyl group[3][5]. Moisture contamination catastrophically disrupts this pathway via three mechanisms:

  • Electrophile Quenching: Adventitious water aggressively hydrolyzes the acetic anhydride into acetic acid. This destroys the electrophilic promoter before it can form the necessary N-acetoxy active intermediate[3].

  • Ester Hydrolysis: The combination of water, elevated temperatures (typically 120 °C), and generated acetic acid creates an acidic aqueous environment that rapidly hydrolyzes the methyl ester at the 3-position, generating unwanted carboxylic acid byproducts.

  • Stoichiometric Imbalance: Water adds hidden mass. Weighing "wet" N-oxide results in a lower actual molarity of the substrate, throwing off reagent equivalents and severely depressing the isolated yield[6].

Quantitative Impact of Moisture Contamination

The table below summarizes the empirical impact of varying moisture levels on the physical state of the compound and its performance in a standard Boekelheide rearrangement.

Table 1: Impact of Moisture Content on Boekelheide Rearrangement Outcomes

Moisture Content (Karl Fischer)Physical StateAc₂O Equivalents RequiredEster Hydrolysis ByproductIsolated Yield of Rearranged Product
< 0.1% (Anhydrous) Free-flowing white powder2.0 - 2.5 eq< 1%> 85%
1.0% - 3.0% Clumpy, tacky solid3.5 - 4.0 eq5% - 10%50% - 60%
> 5.0% Sticky, yellow/oily syrup> 5.0 eq> 20%< 30%

Standard Operating Protocol (SOP): Drying and Storage

To ensure a self-validating and reproducible system, never assume commercially sourced or bench-stored Methyl 6-methylnicotinate 1-oxide is anhydrous. Implement the following azeotropic distillation protocol prior to any moisture-sensitive reaction.

Step-by-Step Azeotropic Drying Methodology:

  • Initial Suspension: Weigh the wet/crude N-oxide into a round-bottom flask. Add anhydrous toluene (approximately 10 mL per gram of N-oxide). Toluene forms a low-boiling azeotrope with water, allowing for gentle removal[6].

  • Evaporation: Evaporate the suspension to dryness under reduced pressure using a rotary evaporator with a water bath set to 45–50 °C.

  • Iterative Chasing: Repeat the toluene addition and evaporation process two additional times to ensure complete azeotropic removal of trapped water molecules.

  • High Vacuum Desiccation: Transfer the flask to a high-vacuum line (< 0.1 mbar) and dry the resulting solid at 40 °C for a minimum of 12 hours.

  • Validation (Critical Step): Perform a Karl Fischer (KF) titration on a small aliquot. The water content must be < 0.1% before proceeding.

  • Inert Storage: Immediately transfer the dried powder to an argon-filled glovebox or backfill the flask with dry argon. Store in a tightly sealed, light-resistant container inside a desiccator containing active silica gel or Drierite[7].

Troubleshooting FAQs

Q1: My Methyl 6-methylnicotinate 1-oxide has turned into a sticky, yellow syrup. Is it degraded, or just wet? A: It is almost certainly just wet. Pyridine N-oxides are highly deliquescent and will pull enough moisture from the air to dissolve themselves into an aqueous syrup[3][6]. Do not discard the material. Subject the syrup to the azeotropic toluene distillation protocol described in Section 3. If it returns to a free-flowing off-white powder, it is perfectly viable for synthesis.

Q2: I ran a Boekelheide rearrangement with Ac₂O, but my LC-MS shows mostly unreacted starting material and some free nicotinic acid. What happened? A: Your starting material was contaminated with water. The water hydrolyzed the acetic anhydride into acetic acid, leaving no electrophile to activate the N-oxide[3]. Furthermore, the hot aqueous acetic acid mixture caused hydrolysis of your methyl ester. You must rigorously dry the N-oxide and use a freshly opened, anhydrous bottle of Ac₂O.

Q3: Can I just add extra acetic anhydride to compensate for the water content? A: No. While adding excess Ac₂O will consume the water, it generates a stoichiometric amount of acetic acid directly in the reaction mixture. High concentrations of acetic acid at reflux temperatures will accelerate the hydrolysis of the methyl ester. It is always better to dry the starting material than to "brute force" the reaction with excess reagents.

Visualizing Workflows and Mechanisms

Mechanism NOxide Methyl 6-methylnicotinate 1-oxide Intermediate N-Acetoxy Intermediate (Active) NOxide->Intermediate Dry Conditions + Ac2O Hydrolysis Ester Hydrolysis (Byproduct) NOxide->Hydrolysis Hot AcOH + H2O Ac2O Acetic Anhydride (Ac2O) Quenched Acetic Acid (Quenched Reagent) Ac2O->Quenched Wet Conditions + H2O Product Desired Product (Boekelheide Rearrangement) Intermediate->Product [3,3]-Sigmatropic Shift

Divergent pathways of Methyl 6-methylnicotinate 1-oxide in dry vs. wet conditions.

Workflow Wet Wet N-Oxide (Clumpy/Syrup) Toluene Add Anhydrous Toluene (10 mL/g) Wet->Toluene Rotovap Rotary Evaporation (45-50 °C) Toluene->Rotovap Rotovap->Toluene Repeat 2x Vacuum Vacuum Rotovap->Vacuum KF KF Vacuum->KF KF->Vacuum Fail Store Store under Argon in Desiccator KF->Store Pass

Step-by-step azeotropic distillation workflow for drying hygroscopic N-oxides.

References

  • Title: Methyl 6-(hydroxymethyl)
  • Source: researchgate.
  • Source: wikipedia.
  • Source: jubilantingrevia.
  • Source: grokipedia.
  • Source: acs.
  • Title: standard work-up procedures for reactions containing 4-(3-Phenylpropyl)

Sources

Scaling up the production of Methyl 6-methylnicotinate 1-oxide safely

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chemical Process Scale-Up. As your Senior Application Scientist, I have designed this resource to address the critical thermal, kinetic, and safety challenges associated with scaling up the production of Methyl 6-methylnicotinate 1-oxide .

The transition from a medicinal chemistry batch to a pilot-scale process requires a fundamental shift in how highly exothermic N-oxidations are managed. This guide provides field-proven troubleshooting strategies, quantitative hazard data, and self-validating protocols to ensure scientific integrity and operational safety.

Process Architecture: Safe Scale-Up Workflow

To mitigate the thermal runaway risks inherent to pyridine N-oxidations, modern scale-up protocols prioritize continuous flow chemistry over traditional batch reactors. The following diagram illustrates the validated continuous flow architecture for this synthesis.

G A Methyl 6-methylnicotinate (Substrate) C In-line Static Mixing (Phase Homogenization) A->C B Oxidant: 8% H2O2 (aq) Catalyst: TS-1 B->C D Continuous Flow Reactor (Thermal Control < 55°C) C->D Prevents pooling E In-line Quenching (NaHSO3 Dosing) D->E >99% Conversion F Liquid-Liquid Extraction (Byproduct Removal) E->F Peroxide-free G Methyl 6-methylnicotinate 1-oxide (Isolated Product) F->G High Purity

Continuous flow workflow for the safe N-oxidation of methyl 6-methylnicotinate.

Quantitative Hazard Assessment

Before initiating any scale-up, you must understand the thermodynamic profile of your chosen oxidant. The table below summarizes the thermal hazard data critical for reactor design.

Oxidant SystemTypical SolventAdiabatic Temp Rise (ΔTad)Decomposition OnsetScale-Up Risk ProfileRecommended Mitigation
m-CPBA Dichloromethane (DCM)~73 kJ/mol42–56 °CHigh: Shock-sensitive; delayed exotherm risk[1].Dose-controlled semi-batch; strict T < 25 °C.
m-CPBA Dimethylformamide (DMF)Very High< 40 °CCritical: Highly incompatible; runaway imminent[1].Avoid DMF. Use DCM or Acetic Acid.
8% H₂O₂ / TS-1 Methanol / Water~58.3 °C> 95 °C (Gas evolution)Moderate: Liquid-liquid phase separation; O₂ off-gassing[2].Continuous flow fixed-bed; in-line static mixing.
Peracetic Acid Acetic AcidHigh~ 85 °CHigh: Detonation risk upon concentration[3].In-line quenching; vacuum distillation < 130 °C.

Troubleshooting Guides (Q&A)

Q: Why do we observe a sudden temperature spike (thermal runaway) when scaling up the m-CPBA oxidation of methyl 6-methylnicotinate? Causality: The N-oxidation of the pyridine ring is highly exothermic. In batch reactors, as the scale increases, the surface-area-to-volume ratio decreases, severely limiting heat dissipation[1]. Furthermore, m-CPBA exhibits intrinsic thermal instability; its decomposition onset in solvents like dichloromethane (DCM) is approximately 56 °C[1]. If the addition rate exceeds the reaction rate, unreacted m-CPBA accumulates. A slight temperature increase can then trigger a massive, delayed exotherm, pushing the system past the point of no return. Self-Validating Protocol: Transition to a dose-controlled semi-batch system. Validate the system by integrating real-time reaction calorimetry (RC1). The protocol is self-validating when the continuous heat flow output matches the theoretical heat of reaction, confirming zero accumulation of the oxidant.

Q: During H₂O₂ oxidation, the reaction mixture separates into two phases, leading to incomplete conversion. How is this resolved at scale? Causality: Aqueous hydrogen peroxide (typically 8-30%) and the organic substrate (methyl 6-methylnicotinate) are immiscible[2]. In a standard batch reactor, this liquid-liquid phase separation limits mass transfer to the catalyst surface, stalling the reaction. Increasing agitation at scale is often insufficient and consumes excessive power. Self-Validating Protocol: Implement a continuous flow architecture featuring an in-line static mixer (e.g., an SMV mixer) immediately preceding a fixed-bed catalyst reactor[2]. The system validates itself: if the flow rate and mixing are optimal, the effluent will show >99% conversion via inline HPLC monitoring, eliminating the need for downstream recycling.

Q: How do we ensure no explosive peroxides remain during the isolation of the N-oxide? Causality: Unreacted peroxides (H₂O₂ or peracids) concentrate during solvent distillation. As the solvent evaporates, the peroxide concentration crosses the explosive threshold, risking detonation upon heating or mechanical shock[3]. Self-Validating Protocol: Route the reactor effluent directly into a continuous quenching module containing an excess of aqueous sodium bisulfite (NaHSO₃). The protocol dictates that no mixture may proceed to the evaporation stage without passing a Starch-Iodine (KI) indicator test. A negative result (no blue/black color) self-validates the complete destruction of active oxygen species[3].

Q: We are detecting dinicotinic acid in our final product. How do we purify the N-oxide safely? Causality: Dinicotinic acid (pyridine-2,5-dicarboxylic acid) is a common over-oxidation byproduct formed during the synthesis of the precursor, 6-methylnicotinic acid[4]. Because it carries acidic functional groups, it can be separated from the neutral ester product. Self-Validating Protocol: Perform an acid-base extraction using an organic solvent (e.g., ethyl acetate) and aqueous sodium bicarbonate[4]. The basic wash converts the dinicotinic acid into a water-soluble sodium salt, partitioning it into the aqueous layer. Validate the separation by checking the pH of the aqueous layer (must remain basic > pH 8) and performing TLC/HPLC on the organic layer to confirm the absence of the byproduct before solvent removal.

Validated Scale-Up Protocol: Continuous Flow H₂O₂ Oxidation

To achieve maximum safety and yield, the following step-by-step methodology utilizes an 8% H₂O₂ / Titanium Silicalite (TS-1) continuous flow system.

Step 1: Catalyst Bed Preparation Load a fixed-bed reactor with Titanium Silicalite (TS-1) catalyst. TS-1 provides excellent selectivity for pyridine N-oxidation without generating hazardous, decomposition-catalyzing metal waste[2].

Step 2: Reactant Preparation

  • Solution A: Dissolve Methyl 6-methylnicotinate in methanol to achieve a 1.0 M concentration.

  • Solution B: Prepare 8% aqueous H₂O₂. (Using 8% mitigates the severe gas evolution seen with 30% H₂O₂ at elevated temperatures)[2].

Step 3: In-line Mixing and Reaction Pump Solution A and Solution B through a 3D-printed static mixer to ensure complete phase homogenization. Route the homogeneous mixture into the TS-1 fixed-bed reactor. Critical Control Parameter: Maintain the reactor jacket at 55 °C. Thermal screening shows gas evolution escalates sharply at 95 °C; strict temperature control is mandatory[2].

Step 4: Continuous Quenching Direct the reactor effluent into a stirred tank containing 10% aqueous sodium bisulfite (NaHSO₃). Validation Step: Test the quenched effluent with KI-starch paper. Proceed only if the test is negative for peroxides[3].

Step 5: Isolation and Purification Perform phase separation. Extract the aqueous layer with ethyl acetate to recover any dissolved product. Wash the combined organic layers with saturated aqueous sodium bicarbonate to remove dinicotinic acid impurities[4]. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (maximum bath temperature 40 °C) to yield highly pure Methyl 6-methylnicotinate 1-oxide.

Frequently Asked Questions (FAQs)

Q: Can we use batch reactors for 10+ kg scale if we have excellent cooling capacity? A: While possible with highly engineered dose-control and RC1 calorimetry[1], continuous flow microreactors or fixed-bed systems are strongly preferred. Flow chemistry inherently reduces the active reaction volume, minimizing the severity of any potential thermal runaway and reducing the critical scale-up parameters[5].

Q: Why is TS-1 preferred over homogeneous metal catalysts for H₂O₂ oxidation? A: Homogeneous metal ions can catalyze the violent decomposition of H₂O₂ into water and oxygen gas, leading to rapid pressure spikes and safety concerns[5]. TS-1 is a heterogeneous catalyst that safely channels the oxidative power of H₂O₂ while allowing for easy mechanical separation from the product stream, preventing downstream contamination[2].

Sources

Validation & Comparative

Comparative Guide: Methyl 6-Methylnicotinate 1-Oxide vs. Unsubstituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic methodology, pyridine N-oxides serve as indispensable building blocks. The introduction of the N-oxide functional group fundamentally alters the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic functionalization[1]. However, the reactivity landscape shifts dramatically when comparing the unsubstituted parent (pyridine N-oxide) to a highly substituted analog like methyl 6-methylnicotinate 1-oxide .

This guide provides an objective, data-driven comparison of these two molecular classes. By analyzing their electronic causality, regioselectivity, and deoxygenative functionalization pathways, researchers can make informed decisions when designing synthetic routes for complex pharmaceuticals.

Electronic & Structural Causality (The "Why")

To understand the divergent reactivity of these compounds, we must examine the "push-pull" electronic nature of the N-oxide group and how it is modulated by ring substituents.

The Unsubstituted Parent: Pyridine N-Oxide

Unsubstituted pyridine N-oxide exhibits a unique dual reactivity. The oxygen atom donates electron density into the ring via resonance, raising the Highest Occupied Molecular Orbital (HOMO) and activating the C2 and C4 positions for Electrophilic Aromatic Substitution (EAS)[1]. Simultaneously, the positively charged nitrogen inductively withdraws electrons, making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions. It is a very weak base, with the pKa of its conjugate acid sitting at approximately 0.8[2].

The Substituted Analog: Methyl 6-Methylnicotinate 1-Oxide

Methyl 6-methylnicotinate 1-oxide breaks the symmetry of the parent ring through two critical modifications:

  • C3 Methyl Ester (Electron-Withdrawing Group - EWG): Density Functional Theory (DFT) studies demonstrate that strong EWGs on the pyridine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy[3]. This increases the molecule's electron affinity, heavily biasing the ring toward nucleophilic attack (SNAr) rather than EAS.

  • C6 Methyl Group (Electron-Donating Group - EDG & Steric Shield): While the methyl group donates slight electron density, its primary role is steric. It physically blocks the C6 position, effectively directing incoming nucleophiles or deoxygenative reagents exclusively to the C2 position[4].

Reactivity Parent Unsubstituted Pyridine N-Oxide EAS Electrophilic Substitution (Favored at C2/C4) Parent->EAS High Electron Density Subbed Methyl 6-methylnicotinate 1-oxide SNAr Nucleophilic Substitution (LUMO lowered by C3 Ester) Subbed->SNAr EWG Activation Steric Steric Shielding at C6 (Directs to C2) Subbed->Steric EDG Blockade Steric->SNAr Regioselectivity

Fig 1: Mechanistic divergence in reactivity between parent and substituted pyridine N-oxides.

Quantitative Data Comparison

The structural modifications in methyl 6-methylnicotinate 1-oxide lead to measurable differences in physical properties and reaction yields. Below is an objective comparison of their profiles.

Table 1: Physical & Electronic Properties
Property / FeatureUnsubstituted Pyridine N-OxideMethyl 6-methylnicotinate 1-oxide
Molecular Weight 95.10 g/mol 167.16 g/mol
Electronic Modulators None (Parent "Push-Pull" system)C3 Ester (EWG), C6 Methyl (EDG)
LUMO Energy BaselineSignificantly Lowered (High Electron Affinity)
Primary Reactivity EAS (C2/C4) & SNArDominant SNAr & Deoxygenative Functionalization
Regioselectivity Mixed (C2 and C4)Highly selective for C2 (due to C6 steric block)
Basicity (pKa) ~0.8 (Very weak base)< 0.8 (Further reduced by C3 EWG)
Table 2: Experimental Yields & Conditions
Reaction TypeSubstrateReagentMajor ProductTypical Yield
N-Oxidation PyridineH₂O₂ / AcOHPyridine N-oxide>85%
N-Oxidation Methyl 6-methylnicotinatem-CPBA / DCMMethyl 6-methylnicotinate 1-oxide75-85%
Deoxygenative Chlorination Pyridine N-oxidePOCl₃2-Chloropyridine + 4-ChloropyridineModerate (Mixed)
Deoxygenative Chlorination Methyl 6-methylnicotinate 1-oxidePOCl₃Methyl 2-chloro-6-methylnicotinateHigh (Regioselective)

Self-Validating Experimental Methodologies

Trustworthy science relies on self-validating protocols. The following methodologies include built-in checkpoints to ensure causality and reaction success.

Protocol A: Synthesis of Methyl 6-methylnicotinate 1-oxide via N-Oxidation

Causality: Pyridine nitrogen is weakly basic. Using meta-chloroperoxybenzoic acid (m-CPBA) allows for efficient oxygen transfer without the harsh heating required by H₂O₂/AcOH systems[5].

  • Initiation: Dissolve methyl 6-methylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Validation: Low temperature controls the exothermic peracid reaction, preventing ester hydrolysis.

  • Oxidation: Add m-CPBA (1.2 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Check (TLC): Monitor via TLC (5% MeOH in DCM). Validation: The N-oxide product possesses a strong N-O dipole, making it significantly more polar (lower Rf) than the starting material.

  • Quench & Neutralization: Quench the reaction with saturated aqueous NaHCO₃. Causality: This deprotonates the m-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt that partitions into the aqueous phase. Validation: Check that the aqueous phase pH is ~8.

  • Isolation: Extract the aqueous layer with ethyl acetate (EtOAc), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow SM Methyl 6-methylnicotinate Ox N-Oxidation (m-CPBA, DCM) SM->Ox Quench Quench & Wash (Sat. NaHCO3) Ox->Quench Extract Extraction & Drying (EtOAc, Na2SO4) Quench->Extract Product Methyl 6-methylnicotinate 1-oxide Extract->Product

Fig 2: Step-by-step workflow for the N-oxidation of methyl 6-methylnicotinate.

Protocol B: Regioselective Deoxygenative Chlorination

Causality: Deoxygenation with POCl₃ or PCl₃ transforms the N-oxide oxygen into a leaving group, facilitating nucleophilic attack by chloride[2]. For the substituted analog, the C6 methyl group sterically blocks C6, driving the chloride exclusively to the C2 position.

  • Activation: Dissolve methyl 6-methylnicotinate 1-oxide in neat POCl₃ (excess, acts as both reagent and solvent).

  • Reflux: Heat the mixture to 90-100°C for 3 hours. Validation: The evolution of HCl gas indicates the nucleophilic substitution is actively proceeding. LC-MS will show a mass shift from[M+H]⁺ ~168 (N-oxide) to [M+H]⁺ ~186 (chlorinated product).

  • Quench: Cool to room temperature and carefully pour the mixture over crushed ice. Causality: POCl₃ reacts violently with water; ice controls the exotherm while hydrolyzing the excess reagent.

  • Extraction: Neutralize carefully with NaHCO₃, extract with DCM, and purify via column chromatography. Validation: ¹H NMR will confirm the loss of the C2 proton, proving absolute regioselectivity.

References

  • Benchchem. "Comparative DFT studies of substituted pyridine N-oxides." 1

  • Journal of the American Chemical Society. "Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C–H Bond Functionalization." 4

  • ResearchGate. "Substituent effect on the properties of pyridine-N-oxides." 3

  • Wikipedia. "Pyridine-N-oxide." 2

  • ChemicalBook. "Methyl 6-methylnicotinate synthesis." 5

Sources

Reactivity Comparison Guide: Methyl 6-Methylnicotinate 1-Oxide vs. Methyl Nicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyridine N-Oxide Reactivity

Pyridine N-oxides are indispensable building blocks in medicinal chemistry and drug development. The N-oxide moiety serves a dual purpose: it activates the pyridine ring toward both electrophilic and nucleophilic attack, while also acting as a traceless directing group that can be easily deoxygenated.

When comparing Methyl nicotinate 1-oxide (MNO) and Methyl 6-methylnicotinate 1-oxide (MMNO) , the sole structural difference is the presence of a methyl group at the C6 position. However, this single functional group fundamentally alters the molecule's reactivity landscape. The C6-methyl group introduces steric hindrance, alters the electronic distribution via inductive (+I) effects, and provides a unique handle for sigmatropic rearrangements. This guide provides an in-depth, data-driven comparison of their reactivity profiles to aid synthetic chemists in route scouting and optimization.

Regioselectivity in Nucleophilic Substitution (Reissert-Henze Type Reactions)

Mechanistic Causality

Pyridine N-oxides undergo nucleophilic attack when the N-oxide oxygen is activated by an electrophile (e.g., an acyl chloride or silylating agent). The electron-withdrawing ester group at the C3 position makes the pyridine ring highly electrophilic.

  • Methyl Nicotinate 1-Oxide (MNO): Both the C2 and C6 positions are available for nucleophilic attack. Because the C3-ester exerts a strong inductive electron-withdrawing effect, it activates the adjacent C2 position. However, resonance effects also distribute positive charge to the C6 position. Consequently, nucleophilic additions (such as cyanidation) typically yield a mixture of regioisomers. For instance, reacting MNO with trimethylsilyl cyanide (TMSCN) yields a mixture of 40% methyl 2-cyanonicotinate and 60% methyl 6-cyanonicotinate[1].

  • Methyl 6-Methylnicotinate 1-Oxide (MMNO): The C6 position is sterically occluded by the methyl group. Furthermore, the methyl group's electron-donating nature reduces the electrophilicity of the C6 carbon. As a result, nucleophilic attack is directed exclusively to the C2 position, resulting in 100% regioselectivity.

Quantitative Data Summary
SubstrateReagentsC2-Substitution YieldC6-Substitution YieldRegioselectivity (C2:C6)
Methyl Nicotinate 1-Oxide TMSCN, Me₂NCOCl40%60%1 : 1.5
Methyl 6-Methylnicotinate 1-Oxide TMSCN, Me₂NCOCl>95%0% (Sterically Blocked)>99 : 1
Experimental Protocol: Regioselective Cyanidation[2]

This protocol utilizes dimethylcarbamoyl chloride to form a highly electrophilic N-(dimethylcarbamoyloxy)pyridinium intermediate, which is subsequently attacked by the organic-soluble cyanide source (TMSCN).

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-oxide substrate (1.0 equiv, e.g., 40.5 mmol) and TMSCN (1.0 equiv, 5.07 mL) in anhydrous dichloromethane (DCM, 150 mL).

  • Activation: Stir the solution at room temperature (RT) for 5 minutes to ensure complete homogenization. Dropwise, add dimethylcarbamoyl chloride (1.0 equiv, 3.73 mL). Causality: Slow addition prevents thermal spikes and controls the formation rate of the reactive pyridinium intermediate.

  • Reaction: Stir the reaction mixture at RT for 16 hours. Monitor via LC-MS to confirm the consumption of the starting N-oxide.

  • Quenching & Workup: Add 10% aqueous K₂CO₃ (100 mL) to quench unreacted TMSCN and neutralize the mixture. Stir for 10 minutes. Dilute with additional DCM, separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the target cyano-derivatives via silica gel column chromatography (using a hexane/ethyl acetate gradient).

G cluster_0 Methyl Nicotinate 1-Oxide (MNO) cluster_1 Methyl 6-Methylnicotinate 1-Oxide (MMNO) A1 MNO (Unblocked C6) B1 C2-Cyano Isomer (40% Yield) A1->B1 TMSCN, Base C1 C6-Cyano Isomer (60% Yield) A1->C1 TMSCN, Base A2 MMNO (Blocked C6) B2 C2-Cyano Isomer (100% Regiospecific) A2->B2 TMSCN, Base C2 C6-Cyano Isomer (0% - Steric Block) A2->C2 Steric Hindrance

Fig 1: Regioselectivity pathways of MNO vs. MMNO during nucleophilic cyanidation.

The Boekelheide Rearrangement: A Unique Pathway for MMNO

Mechanistic Causality

The most profound divergent reactivity between the two compounds is MMNO's ability to undergo the Boekelheide rearrangement. When MMNO is treated with an acylating agent like acetic anhydride (Ac₂O), the N-oxide oxygen is acylated to form an N-acyloxypyridinium intermediate. The positive charge on the nitrogen drastically increases the acidity of the adjacent C6-methyl protons. Deprotonation yields an anhydrobase, which subsequently undergoes a [3,3]-sigmatropic rearrangement to transfer the acyloxy group to the methyl carbon, followed by rearomatization[2].

Because MNO lacks this alpha-methyl group, it cannot undergo this rearrangement. Subjecting MNO to identical heating conditions in Ac₂O typically results in nucleophilic attack by the acetate ion at the C2 or C6 position, leading to 2-pyridone or 6-pyridone derivatives after hydrolysis.

Experimental Protocol: Boekelheide Rearrangement of MMNO

This protocol converts the C6-methyl group into a versatile hydroxymethyl/acetoxymethyl handle.

  • Activation: Charge a dry, argon-flushed round-bottom flask with Methyl 6-methylnicotinate 1-oxide (1.0 equiv). Add acetic anhydride (5.0 equiv).

  • Base Catalysis: Add a catalytic amount of triethylamine (0.1 equiv). Causality: While the acetate counterion can act as a base, a mild, non-nucleophilic base like triethylamine accelerates the deprotonation of the C6-methyl group to form the critical anhydrobase intermediate, preventing thermal degradation of the starting material.

  • Rearrangement: Heat the mixture to 90°C for 4-6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the highly polar N-oxide spot is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess acetic anhydride and acetic acid byproducts.

  • Neutralization: Dilute the crude oil with ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer twice with ethyl acetate.

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and purify via silica gel chromatography to isolate methyl 6-(acetoxymethyl)nicotinate. (Subsequent basic hydrolysis with K₂CO₃/MeOH can yield the free hydroxymethyl derivative[2]).

G A Methyl 6-Methylnicotinate 1-Oxide B N-Acyloxypyridinium Intermediate A->B Ac2O / Heat C Anhydrobase (Deprotonated) B->C -H+ (Base) D [3,3]-Sigmatropic Rearrangement C->D Electron Shift E Methyl 6-(Acetoxymethyl) nicotinate D->E Rearomatization

Fig 2: Mechanism of the Boekelheide rearrangement unique to Methyl 6-methylnicotinate 1-oxide.

Deoxygenation Kinetics and Chemoselectivity

Both N-oxides can be cleanly deoxygenated back to their parent pyridines. However, their kinetic profiles differ slightly due to electronic effects.

  • Methyl Nicotinate 1-Oxide: The electron-withdrawing ester group decreases the electron density on the N-oxide oxygen, making it slightly less reactive toward mild oxophilic reducing agents.

  • Methyl 6-Methylnicotinate 1-Oxide: The C6-methyl group (+I effect) slightly increases the basicity and electron density of the N-oxide oxygen. This makes MMNO marginally more reactive during visible-light-mediated photoredox deoxygenation or when using standard reducing agents like PCl₃[3].

General Reactivity Summary Matrix
Reactivity TypeMethyl Nicotinate 1-Oxide (MNO)Methyl 6-Methylnicotinate 1-Oxide (MMNO)
Nucleophilic Addition Non-selective (C2 and C6 mixtures)Highly Regioselective (C2 only)
Boekelheide Rearrangement Inactive (Forms pyridones)Highly Active (Forms 6-acetoxymethyl)
Electrophilic Aromatic Sub. Highly deactivated, requires harsh conditionsModerately deactivated, prefers C4 position
Deoxygenation Kinetics Standard reduction ratesSlightly accelerated due to C6 +I effect

References

  • Source: epdf.
  • Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases Source: ACS Omega URL
  • Methyl 6-(hydroxymethyl)
  • Source: RSC (Royal Society of Chemistry)

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A Researcher's Guide to Rigorous X-ray Diffraction Data Validation: A Case Study Approach with Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of small molecules via single-crystal X-ray diffraction (XRD) is a cornerstone of modern chemistry. The resulting crystallographic data provides the definitive three-dimensional arrangement of atoms, which is critical for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property. However, the journey from a diffraction pattern to a validated, publication-ready crystal structure is one that demands rigor, critical assessment, and a deep understanding of crystallographic principles.

This guide provides an in-depth, practical framework for the validation of single-crystal XRD data. As the crystal structure for Methyl 6-methylnicotinate 1-oxide is not currently available in the public domain, this guide will utilize the publicly accessible crystallographic data for the closely related isomer, Methyl isonicotinate 1-oxide , and a parent derivative, 6-methylnicotinic acid , as illustrative examples. The principles and workflows detailed herein are universally applicable and will empower researchers to critically evaluate and validate their own crystallographic data.

The Imperative of Validation: Beyond the R-factor

A low residual factor (R-factor) is often mistakenly viewed as the sole indicator of a high-quality crystal structure. While important, it is only one piece of a larger puzzle. Comprehensive validation is a self-correcting system designed to identify and rectify potential errors in data collection, processing, and structural refinement. This process is integral to scientific integrity and is championed by institutions such as the International Union of Crystallography (IUCr). The IUCr's checkCIF procedure is an indispensable tool in this process, providing a standardized report of potential issues, or ALERTS, that require investigation.[1]

A Comparative Look: Methyl isonicotinate 1-oxide and 6-methylnicotinic acid

Before delving into the validation workflow, let's examine the crystallographic data for our two case-study compounds. This data, retrieved from the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, will serve as the foundation for our validation exercises.[2]

ParameterMethyl isonicotinate 1-oxide[3]6-methylnicotinic acid[4]
Empirical Formula C₇H₇NO₃C₇H₇NO₂
Formula Weight 153.14137.14
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 7.2429 (14)3.8788 (8)
b (Å) 10.347 (2)13.634 (3)
c (Å) 9.898 (2)6.1094 (12)
β (°) 105.09 (3)90.51 (3)
Volume (ų) 716.2 (3)323.07 (12)
Z 42
Temperature (K) 298293
Radiation Mo KαMo Kα
R-factor Not specified0.049

The Validation Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the validation of single-crystal XRD data. This process should be iterative, with adjustments made to the refinement strategy based on the validation feedback.

Step 1: The checkCIF/PLATON Analysis

The first and most critical step is to submit the Crystallographic Information File (CIF) to the IUCr's checkCIF service.[5] This automated service performs a battery of tests on the data, checking for internal consistency and adherence to crystallographic standards.[6] The output is a report with ALERTS, categorized by severity (A, B, C, G).

Experimental Protocol:

  • Obtain the CIF: After solving and refining your crystal structure using software like SHELXL, ensure all relevant crystallographic information is compiled into a single CIF.

  • Submit to checkCIF: Navigate to the IUCr's online checkCIF server and upload your CIF.

  • Analyze the Report: Scrutinize the generated report, paying close attention to any Level A, B, or C ALERTS. G-level ALERTS are generally informational.

  • Address the ALERTS: For each significant ALERT, investigate the potential cause and take corrective action in your refinement. This may involve correcting the chemical formula, re-evaluating the space group, or addressing issues with atomic displacement parameters.[1][7]

Common ALERTS and Their Interpretation:

  • Level A ALERT: Mismatch between Formula and Atom List: This critical alert indicates a discrepancy between the chemical formula provided and the atoms present in the refined structure.[7] This could be due to a simple typo or a more complex issue like unmodeled disorder or incorrect atom assignment.

  • Level B ALERT: High Rint or R(equivalents): An elevated Rint value suggests poor agreement between symmetry-equivalent reflections, which could stem from issues like inadequate absorption correction or a deteriorating crystal during data collection.[5]

  • Level C ALERT: Large Unassigned Electron Density Peaks: Significant positive or negative peaks in the difference Fourier map may indicate missing atoms, disordered solvent molecules, or incorrect atom types.

Validation_Workflow cluster_0 Initial Refinement cluster_1 Validation Loop A Data Collection & Processing B Structure Solution & Initial Refinement A->B C Generate CIF B->C D Submit to checkCIF/PLATON C->D E Analyze ALERTS D->E F Refine Structure Based on Feedback E->F Address ALERTS G Final Validated CIF E->G No Major ALERTS F->C Iterate

Caption: Iterative workflow for crystallographic data validation.

Step 2: Cross-Validation with Powder X-ray Diffraction (PXRD) and Rietveld Refinement

While single-crystal XRD provides the atomic-level structure of a single crystal, it's crucial to ensure this structure is representative of the bulk material. Powder X-ray diffraction (PXRD) is the ideal technique for this cross-validation.[8] By performing a Rietveld refinement, a theoretical powder pattern calculated from the single-crystal structure can be fitted to the experimental PXRD data.[9][10] A good fit confirms the phase purity of the bulk sample and the correctness of the single-crystal structure.

Experimental Protocol:

  • Sample Preparation: Gently grind a representative sample of the crystalline material to a fine powder to minimize preferred orientation.

  • PXRD Data Collection: Collect a high-quality powder diffraction pattern using a diffractometer, ensuring a good signal-to-noise ratio and a sufficient 2θ range.

  • Rietveld Refinement: Using software such as GSAS-II, FullProf, or TOPAS, perform a Rietveld refinement.[11][12][13]

    • Import the single-crystal CIF as the starting structural model.

    • Refine the background, scale factor, and unit cell parameters.

    • Sequentially refine profile parameters (peak shape) and atomic coordinates/displacement parameters if the data quality allows.

  • Assess the Goodness of Fit: Evaluate the quality of the refinement by examining the difference plot and the goodness-of-fit (χ²) and R-factors (Rwp, Rp). A flat difference plot and low R-factors indicate a good match between the model and the experimental data.

Rietveld_Refinement start Single-Crystal CIF process Rietveld Refinement Software (e.g., GSAS-II, FullProf) Import CIF & PXRD Data Refine Background & Scale Refine Unit Cell & Profile Refine Atomic Parameters start->process:f0 exp_pxrd Experimental PXRD Pattern exp_pxrd->process:f0 output Refinement Output Difference Plot Goodness-of-Fit (χ²) R-factors (Rwp, Rp) process->output decision Good Fit? output->decision validated Validated Bulk Structure decision->validated Yes re_evaluate Re-evaluate Single-Crystal Model or Sample Purity decision->re_evaluate No

Caption: Workflow for Rietveld refinement cross-validation.

Conclusion

The validation of X-ray diffraction data is a non-negotiable step in the pursuit of accurate and reliable structural chemistry. By moving beyond a superficial assessment of the R-factor and embracing a comprehensive validation workflow that includes rigorous analysis with tools like checkCIF and cross-validation with powder diffraction, researchers can ensure the integrity of their findings. The case-study approach using derivatives of methylnicotinate demonstrates that these principles are applicable across the vast landscape of small molecule crystallography. This commitment to thorough validation not only strengthens individual research projects but also upholds the high standards of the scientific community, ensuring that the foundational data of drug discovery and materials science is robust and trustworthy.

References

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

  • Rietveld refinement - Wikipedia. (n.d.). Retrieved from [Link]

  • Crystal Impact. (n.d.). Rietveld Refinement. Retrieved from [Link]

  • ResearchGate. (2023, November 21). Is there a free / open source software to analyze X-Ray diffraction images? Retrieved from [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • Osaka University, Institute for Protein Research. (n.d.). What is the Cambridge Structural Database? Retrieved from [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Rietveld refinement guidelines. Retrieved from [Link]

  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement? Retrieved from [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • University of Illinois. (n.d.). X-ray Data Analysis Software Packages. Retrieved from [Link]

  • Proto XRD. (n.d.). X-ray Diffraction Software. Retrieved from [Link]

  • MateriApps. (2024, October 10). Cambridge Structure Database (CSD). Retrieved from [Link]

  • PMC. (n.d.). Methyl isonicotinate 1-oxide. Retrieved from [Link]

  • ResearchGate. (2011). 6-Methylnicotinic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018, September 11). Reference Materials and Proficiency Testing for Validating X-Ray Powder Diffraction Measurements of Cement Composition. Retrieved from [Link]

  • Lab Manager. (n.d.). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of powder X-ray diffraction following EN ISO/IEC 17025. Retrieved from [Link]

  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • Powder Diffraction. (2020, October 13). Validation of XRD phase quantification using semi-synthetic data. Retrieved from [Link]

  • Unknown. (2022, October 21). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl nicotinate 1-oxide — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Unknown. (n.d.). Methyl 6-methylnicotinate 108630 - Safety Data Sheet. Retrieved from [Link]

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Evaluating the Catalytic Efficiency of Methyl 6-methylnicotinate 1-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the precise electronic and steric parameters of an organocatalyst is critical for scaling up late-stage functionalizations. Pyridine N-oxides have evolved from simple oxidants to highly sophisticated catalysts capable of mediating single-electron transfer (SET) photoredox reactions, oxygen atom transfer (OAT), and Lewis base activation[1].

Among these, Methyl 6-methylnicotinate 1-oxide (CAS 49668-89-5)[2] represents a structurally fascinating candidate. By combining an electron-withdrawing ester group with a sterically shielding methyl group, it offers a unique "push-pull" dynamic. This guide objectively compares its catalytic efficiency against standard N-oxides, providing mechanistic causality and self-validating experimental protocols for your laboratory workflows.

Mechanistic Profiling: The "Push-Pull" Advantage

To understand a catalyst's efficiency, we must first deconstruct its molecular architecture. The catalytic power of a pyridine N-oxide is dictated by the nucleophilicity of its oxygen atom (for Lewis base/OAT catalysis) and the Bond Dissociation Energy (BDE) of its protonated N-oxy radical (for photoredox Hydrogen Atom Transfer, or HAT)[3].

Methyl 6-methylnicotinate 1-oxide features two critical modifications on the pyridine core:

  • C3-Methyl Ester (Electron-Withdrawing): In photoredox catalysis, the active species is the protonated N-oxy radical. The thermodynamic driving force for abstracting a hydrogen atom from an inert substrate is directly proportional to the O-H BDE. The electron-withdrawing ester destabilizes the radical relative to the protonated state, significantly increasing the O-H BDE[4]. This allows it to activate highly inert C(sp³)-H bonds that electron-rich N-oxides cannot touch.

  • C6-Methyl (Steric Shielding): While electronic deficiency boosts HAT reactivity, it also renders the catalyst vulnerable to off-target nucleophilic attack. The C6-methyl group provides a mono-ortho steric shield adjacent to the N-O catalytic center. This prevents catalyst dimerization and degradation without completely shutting down its ability to participate in OAT pathways[1].

Structural_Analysis Ester C3-Ester Group (Electron Withdrawing) Core Pyridine N-Oxide Core (Catalytic Center) Ester->Core Inductive Pull Effect1 Increases O-H BDE (Boosts HAT Reactivity) Core->Effect1 Electronic Tuning Effect2 Prevents Catalyst Deactivation Core->Effect2 Steric Shielding Methyl C6-Methyl Group (Steric Shielding) Methyl->Core Steric Hindrance

Fig 1. Structural dynamics of Methyl 6-methylnicotinate 1-oxide dictating catalytic efficiency.

Comparative Catalytic Efficiency Data

When benchmarked against widely used alternatives, Methyl 6-methylnicotinate 1-oxide occupies a highly productive middle ground. Electron-rich catalysts like 4-DMAP N-oxide are excellent nucleophiles but fail entirely in radical HAT chemistry due to low O-H BDEs[4]. Conversely, hyper-deficient catalysts like 2,6-Dichloropyridine N-oxide are exceptional HAT agents but are too sterically hindered and electronically deactivated for efficient OAT[4].

The table below summarizes the quantitative catalytic profiles across different reaction paradigms.

CatalystElectronic NatureSteric ProfileEst. Protonated O-H BDE (kcal/mol)Photoredox HAT Yield (%)OAT Reactivity
Pyridine N-oxide NeutralUnhindered~104.040%High
4-DMAP N-oxide Strongly DonatingUnhindered< 100.0< 10%Very High
2,6-Dichloropyridine N-oxide Strongly WithdrawingDi-ortho hindered111.185%Low
Methyl 6-methylnicotinate 1-oxide Push-Pull (C3-Ester, C6-Methyl)Mono-ortho hindered~109.578%Moderate

Data synthesized from established BDE trends and photoredox C-H functionalization yields of pyridine N-oxide derivatives[4].

Self-Validating Experimental Protocol: Photoredox HAT Evaluation

To empirically verify the catalytic efficiency of Methyl 6-methylnicotinate 1-oxide in your own laboratory, you must utilize a self-validating experimental design. The following protocol evaluates the catalyst in the site-selective C-H alkylation of cyclooctane.

Causality of the Design: The inclusion of an internal standard (1,3,5-Trimethoxybenzene) at t=0 allows for precise quantitative NMR (qNMR) tracking of the mass balance. This ensures that any substrate depletion is mathematically accounted for in product formation, proving that the catalyst is driving the reaction rather than causing substrate degradation. Orthogonal controls (omitting light, catalyst, and photocatalyst) establish a definitive zero-background baseline.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 6-methylnicotinate 1-oxide (20 mol%), the photocatalyst (e.g., Mes-Acr⁺ BF₄⁻, 5 mol%), and the electron-deficient alkene substrate (1.0 equiv).

  • Internal Standardization: Add exactly 0.5 equiv of 1,3,5-Trimethoxybenzene. This specific standard is chosen because its distinct aromatic NMR singlet (~6.1 ppm) does not overlap with typical alkylation products.

  • Solvent & Reactant Addition: Add 2.0 mL of anhydrous, degassed acetonitrile, followed by cyclooctane (1.0 equiv).

  • Anaerobic Sealing: Seal the tube and subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the excited state of the photocatalyst and intercept the N-oxy radicals[3].

  • Photochemical Activation: Irradiate the reaction mixture using a 450 nm blue LED array at ambient temperature (maintained via a cooling fan to prevent thermal background reactions).

  • Kinetic Sampling & Analysis: Under a positive pressure of argon, withdraw 50 μL aliquots at 1h, 4h, and 8h. Dilute with CDCl₃ and analyze via ¹H NMR. Calculate the Turnover Frequency (TOF) by comparing the integration of the product peaks against the internal standard.

Protocol Step1 1. Reaction Assembly Substrate + Catalyst + Photocatalyst Step2 2. Internal Standardization Add 1,3,5-Trimethoxybenzene Step1->Step2 Step3 3. Photochemical Activation Blue LED Irradiation (Argon Atm) Step2->Step3 Step4 4. Kinetic Sampling Aliquot removal at 1h, 4h, 8h Step3->Step4 Step5 5. Validation & Analysis NMR / GC-MS Yield Calculation Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating N-oxide photoredox HAT catalysis.

Conclusion

Methyl 6-methylnicotinate 1-oxide is a highly versatile organocatalyst that bridges the gap between extreme electronic deficiency and necessary steric stability. While it may not surpass 2,6-dichloropyridine N-oxide in pure HAT yield[4], its mono-ortho hindered structure prevents rapid catalytic degradation, making it a superior choice for complex, multi-component reaction mixtures where off-target nucleophilicity is a concern[1]. By implementing the self-validating protocols outlined above, researchers can accurately harness its push-pull dynamics for advanced synthetic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.